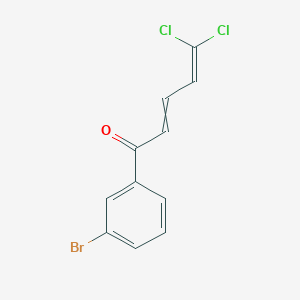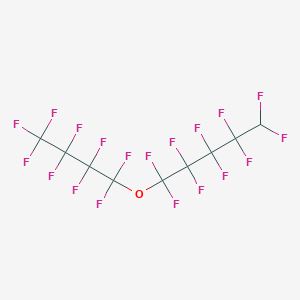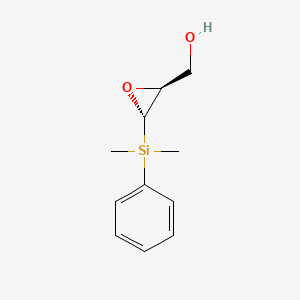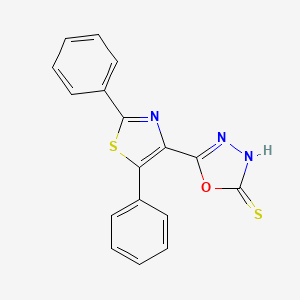
2,3,4,5,6-Pentabromo-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,6-Pentabromo-L-phenylalanine: is a brominated derivative of the amino acid L-phenylalanine. This compound is characterized by the substitution of hydrogen atoms on the benzene ring of phenylalanine with bromine atoms at positions 2, 3, 4, 5, and 6. The molecular formula of this compound is C9H6Br5NO2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentabromo-L-phenylalanine typically involves the bromination of L-phenylalanine. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of catalysts and solvents can optimize the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5,6-Pentabromo-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated phenylalanine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less brominated phenylalanine derivatives.
Substitution: Formation of phenylalanine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,6-Pentabromo-L-phenylalanine has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of flame retardants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,5,6-Pentabromo-L-phenylalanine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms on the benzene ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5,6-Pentabromobenzyl alcohol: Another brominated compound with similar bromination patterns.
2,3,4,5,6-Pentabromotoluene: A brominated derivative of toluene with similar properties.
2,3,4,5,6-Pentabromophenol: A brominated phenol with similar chemical behavior.
Uniqueness
2,3,4,5,6-Pentabromo-L-phenylalanine is unique due to its amino acid structure, which allows it to interact with biological systems in ways that other brominated compounds cannot.
Eigenschaften
CAS-Nummer |
194204-61-0 |
|---|---|
Molekularformel |
C9H6Br5NO2 |
Molekulargewicht |
559.7 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(2,3,4,5,6-pentabromophenyl)propanoic acid |
InChI |
InChI=1S/C9H6Br5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)/t3-/m0/s1 |
InChI-Schlüssel |
PBHLJOHBGWKERZ-VKHMYHEASA-N |
Isomerische SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)



![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)


![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)


![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)

